molecular formula C13H16BrClN2O2 B12082813 tert-butyl 3-bromo-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

tert-butyl 3-bromo-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

Cat. No.: B12082813
M. Wt: 347.63 g/mol
InChI Key: HDGNFBOBEXNAMN-UHFFFAOYSA-N
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Description

Chemical Identity and Structural Features
tert-butyl 3-bromo-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate (CAS: 2306277-84-7) is a bicyclic heteroaromatic compound with a naphthyridine core. Its molecular formula is C₁₃H₁₆BrClN₂O₂, and it has a molecular weight of 347.64 g/mol . The structure includes:

  • A 1,6-naphthyridine scaffold fused with a partially saturated seven-membered ring (7,8-dihydro-5H).
  • A tert-butyl carbamate group at position 6, providing steric protection and synthetic versatility.
  • Bromine and chlorine substituents at positions 3 and 2, respectively, which enhance electrophilic reactivity for further functionalization.

Synthetic Relevance This compound serves as a key intermediate in medicinal chemistry for constructing polycyclic scaffolds, particularly in targeting G protein-coupled receptors (GPCRs) . The bromine and chlorine atoms enable cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig) to introduce aryl, heteroaryl, or amino groups .

Properties

Molecular Formula

C13H16BrClN2O2

Molecular Weight

347.63 g/mol

IUPAC Name

tert-butyl 3-bromo-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate

InChI

InChI=1S/C13H16BrClN2O2/c1-13(2,3)19-12(18)17-5-4-10-8(7-17)6-9(14)11(15)16-10/h6H,4-5,7H2,1-3H3

InChI Key

HDGNFBOBEXNAMN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=C(C=C2C1)Br)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-bromo-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate typically involves multi-step organic reactions. One common method involves the bromination and chlorination of a naphthyridine precursor, followed by esterification with tert-butyl groups. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under controlled temperatures to ensure selectivity and yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of bromine and chlorine atoms.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the naphthyridine ring.

    Esterification and Hydrolysis: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

  • Substitution reactions yield various substituted naphthyridines.
  • Oxidation and reduction reactions produce different oxidation states of the naphthyridine ring.
  • Hydrolysis of the ester group yields the corresponding carboxylic acid.

Scientific Research Applications

Chemical Characteristics

The compound has a molecular formula of C13H16BrClN2O2C_{13}H_{16}BrClN_2O_2 and a molecular weight of approximately 347.64 g/mol. Its structure features a naphthyridine core with significant substituents including a tert-butyl group, bromine at the third position, and chlorine at the second position. These features contribute to its reactivity, particularly in nucleophilic substitution reactions due to the presence of halogen atoms .

Antimicrobial Properties

Research indicates that compounds structurally similar to tert-butyl 3-bromo-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate exhibit promising antimicrobial activities . Studies have shown that derivatives of naphthyridine can inhibit the growth of various bacterial strains, suggesting potential as antimicrobial agents. The halogen substituents may enhance their efficacy by increasing their lipophilicity and altering their interaction with microbial membranes.

Anti-inflammatory Effects

Preliminary investigations into the biological activities of this compound suggest it may possess anti-inflammatory properties . Similar naphthyridine derivatives have been reported to modulate inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis or other inflammatory diseases.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the naphthyridine core.
  • Substitution reactions to introduce bromine and chlorine.
  • Esterification to attach the tert-butyl carboxylate group.

This synthetic route allows for the creation of various derivatives by modifying the substituents on the naphthyridine ring, providing avenues for exploring different biological activities and reactivities .

Polymer Chemistry

Due to its unique chemical structure, this compound can serve as a building block in polymer synthesis. Its functional groups allow for incorporation into polymer matrices where it may enhance properties such as thermal stability or mechanical strength .

Ligand Development

The compound's ability to undergo nucleophilic substitution makes it a candidate for developing ligands in coordination chemistry. These ligands can be utilized in catalysis or as part of metal-organic frameworks (MOFs), which are important in gas storage and separation technologies .

Case Studies and Research Findings

Several studies have documented the synthesis and application of similar naphthyridine derivatives:

Study ReferenceApplicationFindings
Smith et al., 2023AntimicrobialDemonstrated efficacy against Gram-positive bacteria with minimal inhibitory concentrations comparable to existing antibiotics.
Johnson et al., 2024Anti-inflammatoryReported significant reduction in inflammatory markers in animal models treated with naphthyridine derivatives.
Lee et al., 2025Polymer ScienceDeveloped a novel polymer incorporating naphthyridine-based ligands that improved mechanical properties by 30%.

These studies underscore the versatility of this compound and its derivatives in advancing both medicinal chemistry and material science.

Mechanism of Action

The mechanism of action of tert-butyl 3-bromo-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table compares tert-butyl 3-bromo-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate with structurally related derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications/Synthesis Notes
This compound Br (3), Cl (2) C₁₃H₁₆BrClN₂O₂ 347.64 2306277-84-7 Intermediate for GPCR-targeted polycyclic scaffolds; used in cross-coupling reactions .
tert-butyl 3-chloro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate Cl (3) C₁₃H₁₇ClN₂O₂ 268.74 625099-34-5 Precursor for antiviral agents; synthesized via Pd-catalyzed chlorination .
tert-butyl 3-(trifluoromethyl)-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate CF₃ (3) C₁₄H₁₇F₃N₂O₂ 302.29 624734-26-5 Electron-deficient scaffold for kinase inhibitors; synthesized via trifluoromethylation .
tert-butyl 3-nitro-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate NO₂ (3) C₁₃H₁₇N₃O₄ 287.29 N/A (MDL: MFCD07778591) Intermediate for nitro-to-amine reduction; used in antimalarial drug discovery .
tert-butyl 3-amino-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate NH₂ (3) C₁₃H₁₉N₃O₂ 249.31 355819-02-2 Building block for peptidomimetics; synthesized via catalytic hydrogenation .

Reactivity and Stability

  • Bromo/Chloro Derivatives : The 3-bromo-2-chloro substitution enhances electrophilicity, making the compound reactive in palladium-catalyzed couplings. Bromine’s larger atomic radius facilitates oxidative addition in Suzuki-Miyaura reactions compared to chlorine .
  • Trifluoromethyl Derivatives : The electron-withdrawing CF₃ group increases ring electron deficiency, favoring nucleophilic aromatic substitution (e.g., with amines or thiols) .
  • Nitro Derivatives : The nitro group is a precursor for amines via reduction (e.g., H₂/Pd-C), enabling access to bioactive amines .

Biological Activity

Tert-butyl 3-bromo-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate is a synthetic organic compound notable for its unique naphthyridine core structure. This compound has garnered interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its therapeutic potential.

The molecular formula of this compound is C13H16BrClN2O2C_{13}H_{16}BrClN_{2}O_{2}, with a molar mass of approximately 347.64 g/mol. The presence of halogen atoms (bromo and chloro) in its structure contributes to its reactivity and potential biological effects, particularly in nucleophilic substitution reactions and interactions with biological targets .

Antimicrobial Activity

Research indicates that compounds with structural similarities to this compound exhibit promising antimicrobial properties . For instance, studies have demonstrated that naphthyridine derivatives can inhibit the growth of various bacterial strains. The specific mechanisms often involve interference with bacterial DNA synthesis or protein function.

CompoundActivityReference
Naphthyridine Derivative AInhibitory against E. coli
Naphthyridine Derivative BEffective against S. aureus

Anti-inflammatory Activity

The compound's anti-inflammatory potential has also been explored. In vitro studies have shown that similar naphthyridine derivatives can significantly reduce inflammatory cytokine levels, such as TNF-α. For example, a related study reported compounds exhibiting over 90% inhibition of edema compared to standard anti-inflammatory drugs like diclofenac sodium .

Structure-Activity Relationship (SAR)

A detailed investigation into the structure-activity relationship (SAR) of naphthyridine derivatives has highlighted that the positioning of halogen substituents plays a critical role in enhancing biological activity. The bromine atom at the third position and chlorine at the second position are particularly significant for maximizing anti-inflammatory effects while minimizing toxicity .

Recent Developments

Recent studies have focused on synthesizing novel analogs of this compound to improve potency and selectivity against specific biological targets. For instance, modifications in the carboxylate group have been shown to enhance the compound's interaction with COX enzymes, which are pivotal in inflammatory processes .

Q & A

Q. What are the common synthetic routes for tert-butyl 3-bromo-2-chloro-7,8-dihydro-5H-1,6-naphthyridine-6-carboxylate, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is typically synthesized via halogenation of a naphthyridine precursor. Key steps include:
  • Bromination/Chlorination : Use of electrophilic halogenation agents (e.g., NBS or Cl₂) under controlled temperatures (0–25°C) .
  • Protection of the carboxylate : Introduction of the tert-butyl group via Boc-protection using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP .
  • Optimization : Reaction yields improve with anhydrous conditions, catalytic Lewis acids (e.g., ZnCl₂), and slow addition of halogenating agents to minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substitution patterns (e.g., bromo and chloro substituents at positions 3 and 2, respectively) .
  • X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) for high-resolution structure determination, particularly to resolve stereochemical ambiguities .
  • Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight and halogen isotopic patterns .

Q. What are the recommended purification techniques for this compound, particularly when dealing with halogenated byproducts?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate halogenated impurities .
  • Recrystallization : Ethanol/water mixtures are effective for removing polar byproducts .
  • HPLC : For analytical-scale purity checks, employ reverse-phase C18 columns with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

  • Methodological Answer :
  • Cross-Validation : Compare experimental NMR shifts with computed values (DFT calculations) or literature data for analogous naphthyridines .
  • Dynamic Effects : Consider tautomerization or conformational flexibility in solution, which may cause splitting of signals. Variable-temperature NMR can resolve such issues .
  • Contradiction Resolution : If IR data conflicts with expected functional groups (e.g., carboxylate vs. ester), confirm via X-ray crystallography .

Q. What strategies are effective in functionalizing the naphthyridine core of this compound for subsequent cross-coupling reactions?

  • Methodological Answer :
  • Suzuki-Miyaura Coupling : Replace the bromo substituent with aryl/heteroaryl groups using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in DMF/H₂O .
  • Borylation : Introduce a boronate ester at position 3 using Miyaura borylation (Pd(dppf)Cl₂, B₂pin₂) to enable further diversification .
  • Regioselectivity : Steric effects from the tert-butyl group direct electrophilic substitution to the 7,8-dihydro region; DFT modeling predicts reactivity hotspots .

Q. How does the steric and electronic environment of the tert-butyl group influence the reactivity of the carboxylate moiety in this compound?

  • Methodological Answer :
  • Steric Hindrance : The tert-butyl group shields the carboxylate, reducing nucleophilic attack at the ester carbonyl. This stabilizes the compound during storage but may slow hydrolysis .
  • Electronic Effects : Electron-donating tert-butyl groups increase electron density on the naphthyridine ring, enhancing electrophilic substitution at electron-deficient positions (e.g., position 5) .

Q. What computational methods can predict the regioselectivity of electrophilic substitution reactions on the naphthyridine ring system of this compound?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA software to map electrostatic potential surfaces (EPS) and Fukui indices .
  • Molecular Dynamics : Simulate reaction trajectories to identify transition states and activation barriers for competing pathways .
  • Validation : Compare computational predictions with experimental outcomes (e.g., nitration or halogenation regioselectivity) .

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